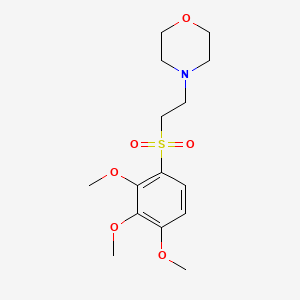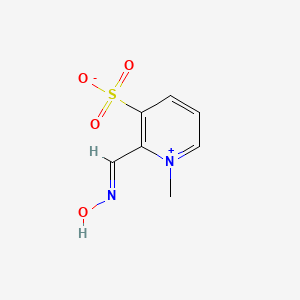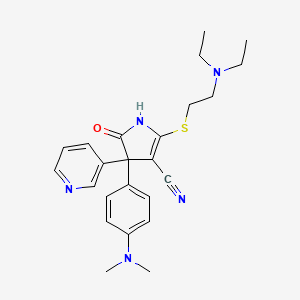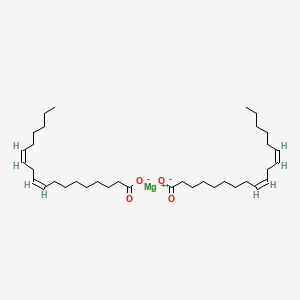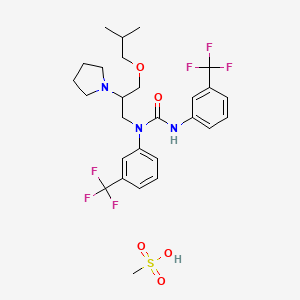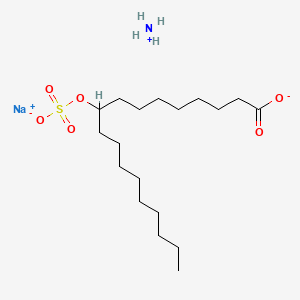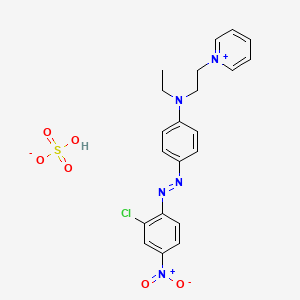
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is an organic compound that features a phenylsulfonyl group attached to a pyrrolidinone ring, with a propenyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of the propenyloxy group through an alkylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidinone derivative.
Substitution: The propenyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidinone derivatives, and various substituted pyrrolidinone compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The propenyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the propenyloxy group, making it less versatile in chemical reactions.
5-(2-Propenyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, reducing its potential biological activity.
1-(Phenylsulfonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a propenyloxy group, which may alter its reactivity and biological properties.
Uniqueness
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propenyloxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
136125-52-5 |
|---|---|
Formule moléculaire |
C13H15NO4S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-prop-2-enoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2 |
Clé InChI |
JNTCBQIXPJVKOA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



